4-Ethyl-2,2-dipropyl-1,3-oxazolidine
Description
4-Ethyl-2,2-dipropyl-1,3-oxazolidine is a heterocyclic compound belonging to the oxazolidine class, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The substitution pattern at positions 2, 2, and 4 (ethyl and dipropyl groups) influences its physical, chemical, and biological properties. Oxazolidines are widely studied for their applications in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates and functional moieties .
Properties
CAS No. |
5140-89-6 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-ethyl-2,2-dipropyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H23NO/c1-4-7-11(8-5-2)12-10(6-3)9-13-11/h10,12H,4-9H2,1-3H3 |
InChI Key |
SLQQYOPXJCAMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NC(CO1)CC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dipropyloxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and provides good to excellent yields of the target product.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-2,2-dipropyloxazolidine may involve large-scale multicomponent reactions. These reactions are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2-dipropyloxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of 4-Ethyl-2,2-dipropyloxazolidine include formaldehyde, aryl- or alkylpropiolic acids, and various oxidizing or reducing agents. Reaction conditions are typically mild, with reactions being carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions of 4-Ethyl-2,2-dipropyloxazolidine include oxazolidinones, amino alcohols, and various functionalized oxazolidine derivatives .
Scientific Research Applications
4-Ethyl-2,2-dipropyloxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2-dipropyloxazolidine involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidine derivatives can inhibit protein synthesis by binding to the ribosome and preventing the formation of the initiation complex . This unique mechanism makes them effective antibacterial agents, particularly against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
Key Observations :
- Aromatic substituents (e.g., bromophenyl in ) facilitate radical cyclization reactions for complex heterocycles. Functional groups like imidazolylcarbonyl (in ) introduce biological activity, making such derivatives effective fungicides.
- Synthetic Methods :
Physicochemical and Hazard Profiles
Table 2: Hazard and Regulatory Classifications
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
